molecular formula C18H25N3O2 B13366635 3-(formylamino)-N-(4-isopropylphenyl)quinuclidine-3-carboxamide

3-(formylamino)-N-(4-isopropylphenyl)quinuclidine-3-carboxamide

Cat. No.: B13366635
M. Wt: 315.4 g/mol
InChI Key: LXYQBOPXSFCPIF-UHFFFAOYSA-N
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Description

3-(formylamino)-N-(4-isopropylphenyl)quinuclidine-3-carboxamide is a synthetic organic compound that belongs to the class of quinuclidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(formylamino)-N-(4-isopropylphenyl)quinuclidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the quinuclidine core: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the formylamino group: This step may involve formylation reactions using reagents such as formic acid or formamide.

    Attachment of the isopropylphenyl group: This can be done through substitution reactions using isopropylphenyl halides or related compounds.

    Formation of the carboxamide group: This step may involve amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

3-(formylamino)-N-(4-isopropylphenyl)quinuclidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This may involve nucleophilic or electrophilic substitution reactions using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(formylamino)-N-(4-isopropylphenyl)quinuclidine-3-carboxamide would depend on its specific biological target. Generally, quinuclidine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound of the quinuclidine derivatives.

    N-(4-isopropylphenyl)quinuclidine: A related compound with similar structural features.

    3-(formylamino)quinuclidine: Another derivative with a formylamino group.

Uniqueness

3-(formylamino)-N-(4-isopropylphenyl)quinuclidine-3-carboxamide is unique due to the presence of both the formylamino and isopropylphenyl groups, which may confer distinct biological activities and chemical properties compared to other quinuclidine derivatives.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

3-formamido-N-(4-propan-2-ylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide

InChI

InChI=1S/C18H25N3O2/c1-13(2)14-3-5-16(6-4-14)20-17(23)18(19-12-22)11-21-9-7-15(18)8-10-21/h3-6,12-13,15H,7-11H2,1-2H3,(H,19,22)(H,20,23)

InChI Key

LXYQBOPXSFCPIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2(CN3CCC2CC3)NC=O

Origin of Product

United States

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